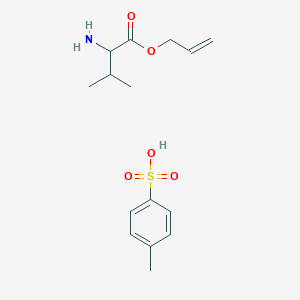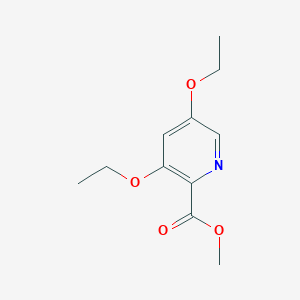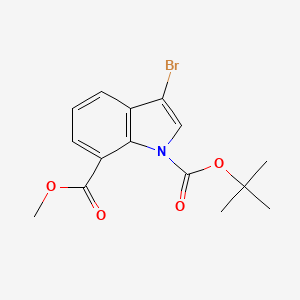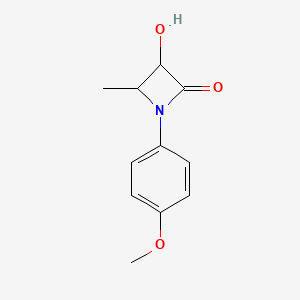
3-Hydroxy-1-(4-methoxyphenyl)-4-methylazetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-1-(4-methoxyphenyl)-4-methylazetidin-2-one is a chemical compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of azetidinones, which are four-membered lactams. The presence of a hydroxy group, a methoxyphenyl group, and a methyl group in its structure contributes to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-1-(4-methoxyphenyl)-4-methylazetidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzaldehyde with a suitable amine to form an imine intermediate, followed by cyclization with a β-lactam precursor under acidic or basic conditions . The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and cost-effectiveness. Large-scale synthesis often employs continuous flow reactors and advanced purification techniques to achieve the desired quality and quantity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxy-1-(4-methoxyphenyl)-4-methylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidinones with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-1-(4-methoxyphenyl)-4-methylazetidin-2-one has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-1-(4-methoxyphenyl)-4-methylazetidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and reactivity with biological molecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
- 3-Hydroxy-4-methoxyphenylacetic acid
- 3-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-1-propanone
- 4-Hydroxy-3-methoxycinnamaldehyde
Comparison: Compared to similar compounds, 3-Hydroxy-1-(4-methoxyphenyl)-4-methylazetidin-2-one exhibits unique structural features, such as the presence of an azetidinone ring, which contributes to its distinct chemical and biological properties. Its specific functional groups and ring structure make it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C11H13NO3 |
|---|---|
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
3-hydroxy-1-(4-methoxyphenyl)-4-methylazetidin-2-one |
InChI |
InChI=1S/C11H13NO3/c1-7-10(13)11(14)12(7)8-3-5-9(15-2)6-4-8/h3-7,10,13H,1-2H3 |
InChI-Schlüssel |
LHBVDQCWHBYIAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(=O)N1C2=CC=C(C=C2)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5aS,10bR)-2-(3,5-bis(trifluoromethyl)phenyl)-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B13896633.png)
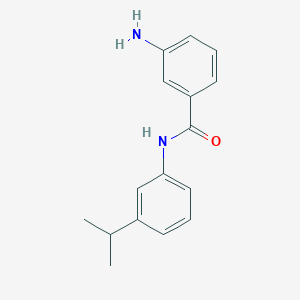


![1-[(S)-2-Hydroxy-1-(phenylmethyl)ethyl]-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazolium Hexafluorophosphate](/img/structure/B13896648.png)
![Methyl 7-(2-methoxy-5-methylpyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13896655.png)

![2-[1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]acetaldehyde](/img/structure/B13896670.png)
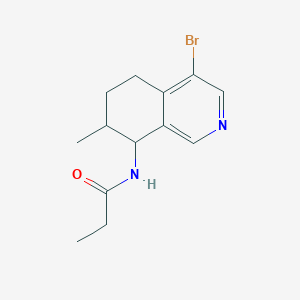
![2-[1-[3-(Dibenzylamino)phenyl]propyl]-1-(2-oxo-4-phenyl-1,3-oxazolidin-3-yl)butane-1,3-dione](/img/structure/B13896680.png)
